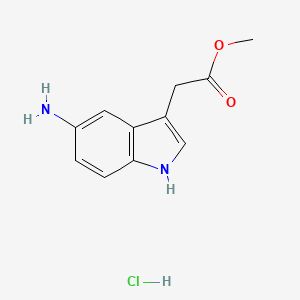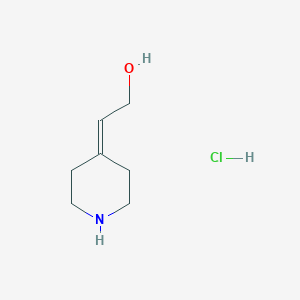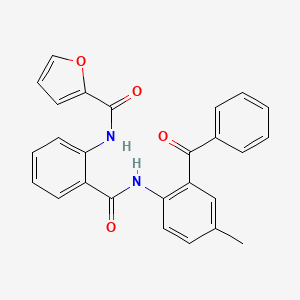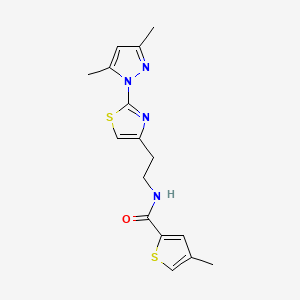![molecular formula C14H15N3O5 B2588026 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1910790-66-7](/img/structure/B2588026.png)
3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid (3-AAPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid lysine and has been found to have a number of unique properties, including the ability to act as a proton shuttle, as well as an inhibitor of some enzymes. 3-AAPA has been studied in a variety of contexts, from its use in cell culture studies to its potential role in drug discovery.
Scientific Research Applications
Synthesis and Chemical Properties
3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, due to its complex structure, is a candidate for various synthetic and chemical studies. Its derivatives have been explored for their potential in synthesizing new compounds with significant properties. For instance, derivatives of this compound have been synthesized and evaluated for their antiviral activities, showing varying degrees of efficacy against Tobacco mosaic virus (TMV) (Luo et al., 2012). Similarly, new triazafulvalene systems were developed by cycloaddition and subsequent chemical reactions, highlighting the chemical versatility and potential applications of these compounds in material science and drug development (Uršič et al., 2010).
Biological Activities
The exploration of biological activities is a significant area of research for compounds like this compound and its derivatives. For example, synthesized prenylated tyrosine derivatives showed notable biological activities, including weak antioxidant and antibacterial activities, which indicates the potential for developing new therapeutic agents (Venkateswarlu et al., 2006). Moreover, studies on the synthesis, characterization, and evaluation of antioxidant and antitumor activities of certain derivatives have been conducted, demonstrating their promise in medical and pharmaceutical applications (Gouda & Abu-Hashem, 2011).
Pharmaceutical Research
Pharmaceutical research involving this compound focuses on the synthesis of novel compounds with potential therapeutic benefits. Research on angiotensin-converting enzyme inhibitors derived from similar compounds has yielded promising results in terms of their efficacy and potential applications in treating hypertension and related cardiovascular diseases (Hayashi et al., 1989).
Materials Science Applications
The compound's derivatives have been investigated for their applications in materials science, such as in the synthesis of polybenzoxazines. Phloretic acid, a related compound, has been used as a renewable building block, showcasing the potential of these compounds in developing sustainable materials with broad applications (Trejo-Machin et al., 2017).
Mechanism of Action
Target of Action
A similar compound, 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-aapa), is known to inhibit glutathione reductase (gr) .
Mode of Action
It can be inferred from the similar compound 2-aapa that it might induce intracellular oxidative stress .
Biochemical Pathways
Based on the similar compound 2-aapa, it might affect the glutathione pathway and induce oxidative stress .
Result of Action
Based on the similar compound 2-aapa, it might induce g2/m cell cycle arrest through generation of thiol oxidative stress .
properties
IUPAC Name |
3-[1-(3-acetamidophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-8(18)15-9-3-2-4-10(7-9)17-13(21)11(16-14(17)22)5-6-12(19)20/h2-4,7,11H,5-6H2,1H3,(H,15,18)(H,16,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFLLYNPELPYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B2587950.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2587953.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)
![(3-Fluoropyridin-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2587956.png)



![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2587963.png)
![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)
